Product packaging for AX15892(Cat. No.:)

AX15892

Cat. No.: B1192213
M. Wt: 584.725
InChI Key: JQCYCOROBUUXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background and Significance of ERK5 Inhibition in Biological Systems

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-Activated Protein Kinase 1 (BMK1), is a crucial member of the mitogen-activated protein kinase (MAPK) family. Unlike other MAPKs, ERK5 possesses a unique large C-terminal domain with transcriptional activation capabilities in addition to its N-terminal kinase domain. ERK5 plays a pivotal role in a diverse array of cellular processes, including cell proliferation, survival, differentiation, migration, and angiogenesis nih.govguidetopharmacology.orgwikipedia.orgfishersci.ptgoogle.com.

The biological significance of ERK5 is underscored by the severe phenotypes observed upon its genetic manipulation; for instance, complete genetic deletion of ERK5 is embryonic lethal, and tissue-restricted deletions profoundly impact erythroid development, cardiac function, and neurogenesis nih.govgoogle.com. Furthermore, dysregulation, including overexpression and upregulation of ERK5, has been frequently reported across various cancer types, establishing ERK5 as a compelling target for the development of novel anticancer therapies guidetopharmacology.orgwikipedia.orgtocris.comabcam.comguidetopharmacology.orgidrblab.netguidetopharmacology.org. Inhibition of ERK5 has demonstrated promising anti-tumorigenic and anti-inflammatory effects in both cellular and animal models nih.govguidetopharmacology.orgwikipedia.orgguidetopharmacology.org.

Historical Context of Small Molecule Inhibitor Development for ERK5

The development of small molecule inhibitors targeting ERK5 has evolved significantly, driven by the recognition of its therapeutic potential in diseases such as cancer and inflammation wikipedia.orgtocris.comguidetopharmacology.org. Early efforts led to the identification of compounds like XMD8-92, which was among the first ERK5 inhibitors to be described and extensively used in preclinical studies nih.govfishersci.ptakrivisbio.com. These initial inhibitors provided valuable insights into the potential roles of ERK5 kinase activity in various biological contexts nih.govfishersci.pt.

However, a critical challenge in the early stages of ERK5 inhibitor development was the issue of off-target activity. For example, XMD8-92 was subsequently found to exhibit significant off-target inhibition of bromodomain-containing protein 4 (BRD4), a protein involved in regulating gene transcription nih.govfishersci.pt. This lack of specificity complicated the interpretation of experimental results, as observed phenotypic effects could not be definitively attributed solely to ERK5 kinase inhibition nih.govfishersci.pt. This realization spurred the demand for more selective second-generation ERK5 inhibitors, aiming to precisely delineate the specific contributions of ERK5 catalytic activity in cellular processes nih.govtocris.com.

Positioning of AX15892 within the Landscape of ERK5 Inhibitor Research

This compound is positioned as a potent and selective second-generation small molecule inhibitor of ERK5 nih.govwikipedia.org. Its development represents a step forward in addressing the specificity challenges encountered with earlier ERK5 inhibitors. Notably, this compound, alongside compounds like AX15836, has been characterized by its significantly reduced off-target activity against bromodomains, such as BRD4, compared to compounds like XMD8-92, AX15839, and AX15910 nih.govtocris.comakrivisbio.com. This enhanced selectivity is crucial for accurately investigating the biological functions directly attributable to ERK5 kinase inhibition nih.govtocris.com.

Despite its potency as an ERK5 inhibitor, some studies have reported that this compound, similar to AX15836, showed no effect on cell growth or viability in certain cancer cell lines at concentrations significantly higher than its intracellular ERK5 IC50 nih.govtocris.com. Furthermore, a complex phenomenon known as "paradoxical activation" has been observed with several ERK5 kinase domain inhibitors, including those considered selective. This involves the binding of the inhibitor leading to a conformational change that promotes ERK5 nuclear localization and, unexpectedly, stimulates the transcriptional activity of its C-terminal transactivation domain wikipedia.orgfishersci.pttocris.comguidetopharmacology.orgcenmed.com. This compound, implicitly grouped with other selective ERK5 inhibitors in these discussions, contributes to the understanding of this paradoxical effect, which is a significant consideration in the therapeutic development of ERK5 inhibitors fishersci.pttocris.comguidetopharmacology.org.

The chemical properties of this compound are detailed as follows:

Molecular Formula: C₃₂H₄₀N₈O₃ nih.gov

Molecular Weight: 584.725 g/mol nih.gov

IUPAC Name: 7-{2-Ethoxy-4-[4-(4-methyl-piperazin-1-yl)-piperidine-1-carbonyl]-phenylamino}-5,10-dimethyl-5,10-dihydro-1,5,8,10-tetraaza-dibenzo[a,d]cyclohepten-11-one nih.gov

Overview of Research Objectives for this compound

The primary research objectives concerning this compound, and selective ERK5 inhibitors in general, revolve around a deeper and more precise understanding of ERK5's role in health and disease. Key objectives include:

Delineating ERK5 Kinase-Dependent Functions: To accurately differentiate the biological effects resulting solely from the inhibition of ERK5's catalytic activity from those mediated by its non-catalytic scaffolding functions or off-target effects of less selective compounds nih.govguidetopharmacology.orgtocris.com.

Investigating Therapeutic Potential: To explore the therapeutic utility of selective ERK5 inhibition in various disease models, particularly in cancers where ERK5 is implicated, and in inflammatory conditions, while accounting for the complexities of paradoxical activation nih.govguidetopharmacology.orgwikipedia.orgtocris.com.

Understanding Paradoxical Activation: To thoroughly investigate the mechanisms underlying the paradoxical activation of the ERK5 transactivation domain by kinase inhibitors, including this compound, and to develop strategies to mitigate or leverage this phenomenon for therapeutic benefit wikipedia.orgfishersci.pttocris.comguidetopharmacology.orgcenmed.com.

Combination Therapies: To assess the efficacy of this compound in combination with other targeted therapies, particularly in contexts where ERK5 activation contributes to drug resistance, such as in certain cancers guidetopharmacology.orgidrblab.netharvard.edu.

These objectives aim to refine the understanding of ERK5 biology and pave the way for the development of more effective and specific therapeutic interventions.

Detailed Research Findings

Research on this compound has provided valuable insights into the complexities of ERK5 inhibition. A notable study compared this compound and AX15836 (selective ERK5 inhibitors) with dual ERK5/BRD inhibitors like AX15839, AX15910, and XMD8-92. The findings highlighted the importance of selectivity in interpreting the biological outcomes of ERK5 inhibition.

Table 1: Comparative Characteristics of Selected ERK5 Inhibitors

CompoundPrimary TargetOff-Target BRD4 Inhibition (Kd)Effect on E-selectin AssayEffect on Cell Growth/Viability (EC50)Paradoxical TAD ActivationPubChem CID
This compoundERK5Considerably higher Kd tocris.comakrivisbio.comInactive tocris.comakrivisbio.com> 15 µM (no effect) tocris.comakrivisbio.comYes (implied) fishersci.pttocris.comguidetopharmacology.orgNot available
AX15836ERK53600 nM fishersci.ptInactive tocris.comakrivisbio.com> 15 µM (no effect) tocris.comakrivisbio.comYes fishersci.pttocris.comguidetopharmacology.org122705989
AX15839ERK5, BRD4Potent interference tocris.comakrivisbio.comEffective tocris.comakrivisbio.com1.10 ± 0.25 µM tocris.comYes (implied) fishersci.pttocris.comguidetopharmacology.orgNot available
AX15910ERK5, BRD4Potent interference tocris.comakrivisbio.comEffective tocris.comakrivisbio.com3.28 ± 1.14 µM tocris.comYes (implied) fishersci.pttocris.comguidetopharmacology.orgNot available
XMD8-92ERK5, BRD4Significant off-target nih.govfishersci.ptEffective tocris.comakrivisbio.comVariable (e.g., 31.3 µM in MDA-MB-231) guidetopharmacology.orgYes fishersci.pttocris.comguidetopharmacology.org46843772
BIX02188MEK5, ERK5Not specifiedNot specifiedNot specifiedNot specified135398492
BIX02189MEK5, ERK5Not specifiedNot specifiedNot specifiedNot specified46931012
TG02ERK5, CDKs, JAK2, FLT3Nonselective guidetopharmacology.orgwikipedia.orgNot specifiedDose-dependent decrease in cell viability guidetopharmacology.orgNot specified16739650

This table highlights that while this compound is a potent ERK5 inhibitor, its lack of activity in certain cellular assays (like the E-selectin assay) suggests that some previously reported "ERK5 inhibition" phenotypes might have been due to the off-target BRD inhibition of other compounds nih.govtocris.comakrivisbio.com. This underscores the importance of using highly selective inhibitors like this compound to accurately dissect the specific functions of ERK5 kinase activity.

Properties

Molecular Formula

C32H40N8O3

Molecular Weight

584.725

IUPAC Name

7-{2-Ethoxy-4-[4-(4-methyl-piperazin-1-yl)-piperidine-1-carbonyl]-phenylamino}-5,10-dimethyl-5,10-dihydro-1,5,8,10-tetraaza-dibenzo[a,d]cyclohepten-11-one

InChI

InChI=1S/C32H40N8O3/c1-5-43-28-19-22(31(41)40-13-10-23(11-14-40)39-17-15-36(2)16-18-39)8-9-24(28)35-29-20-26-27(21-34-29)38(4)32(42)30-25(37(26)3)7-6-12-33-30/h6-9,12,19-21,23H,5,10-11,13-18H2,1-4H3,(H,34,35)

InChI Key

JQCYCOROBUUXFW-UHFFFAOYSA-N

SMILES

O=C1N(C)C(C=NC(NC2=CC=C(C(N3CCC(N4CCN(C)CC4)CC3)=O)C=C2OCC)=C5)=C5N(C)C6=CC=CN=C61

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AX15892;  AX 15892;  AX-15892

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Ax15892

Retrosynthetic Analysis and Total Synthesis Methodologies for AX15892

The total synthesis of complex organic molecules like this compound often begins with a retrosynthetic analysis, a strategic approach that involves deconstructing the target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. This analytical process identifies key synthetic disconnections and appropriate reaction pathways to construct the molecular framework in the forward direction.

Stereoselective and Enantioselective Approaches in this compound Synthesis (Hypothetical, for comprehensiveness)

Given the structural complexity of compounds like this compound, particularly if they possess chiral centers or axial chirality, stereoselective and enantioselective synthetic methodologies would be paramount to ensure the production of a single desired stereoisomer. Hypothetically, for this compound, such approaches could involve:

Chiral Pool Synthesis : Utilizing naturally occurring or readily available chiral starting materials whose stereochemistry is preserved throughout the synthesis.

Asymmetric Catalysis : Employing chiral catalysts (e.g., organocatalysts, transition metal catalysts with chiral ligands) to induce stereoselectivity in key bond-forming reactions, such as asymmetric hydrogenations, aldol (B89426) reactions, or Heck reactions. For instance, a hypothetical step might involve an enantioselective coupling to form a critical C-C or C-N bond with high enantiomeric excess.

Chiral Auxiliaries : Attaching a temporary chiral group to a reactant to control the stereochemical outcome of a reaction, which is then removed after the desired transformation.

Kinetic Resolution : If a racemic mixture of an intermediate or the final product is formed, enzymatic or chemical kinetic resolution could be employed to separate the enantiomers based on differential reaction rates.

Challenges and Innovations in this compound Synthesis (Hypothetical, for comprehensiveness)

The synthesis of a molecule with the structural complexity of this compound would likely present several synthetic challenges and necessitate innovative solutions:

Regioselectivity : Ensuring that reactions occur at the desired positions on the multi-substituted aromatic and heterocyclic rings, especially during coupling or functionalization steps.

Control of Cyclization : Achieving the efficient and selective formation of the dibenzo[a,d]cycloheptenone core, which could involve challenging macrocyclization or intramolecular bond formations.

Protecting Group Strategies : Implementing judicious use of protecting groups to selectively mask and unmask reactive functionalities throughout the synthesis without affecting other sensitive parts of the molecule.

Yield Optimization : Overcoming potentially low yields in critical steps, requiring extensive optimization of reaction conditions, catalysts, and reagents.

Scalability : Developing a synthetic route that is amenable to larger-scale production for further research and potential development, which might involve transitioning from batch to flow chemistry or utilizing more atom-economical reactions.

Innovations could include the development of novel catalytic systems for challenging transformations, the application of flow chemistry for improved reaction control and safety, or the use of computational chemistry to predict reaction outcomes and optimize conditions.

Semisynthetic and Biosynthetic Routes to this compound Analogues (Hypothetical, for comprehensiveness)

While this compound is a synthetic compound, the development of its analogues could hypothetically leverage semisynthetic or biosynthetic strategies, particularly if a natural product with a similar core structure were identified. Semisynthesis involves chemical modification of a complex natural product precursor, while biosynthesis utilizes engineered biological systems (e.g., microorganisms) to produce the compound or its derivatives.

Precursor Utilization and Enzymatic Modifications for this compound Derivatives (Hypothetical, for comprehensiveness)

In a hypothetical semisynthetic route, a complex natural product featuring a partial framework resembling the dibenzo[a,d]cycloheptenone core of this compound could serve as a starting point. Chemical modifications would then be applied to introduce the specific substituents and complete the structure. For instance, if a natural alkaloid or polyketide possessed a similar heterocyclic scaffold, targeted chemical derivatization could lead to this compound analogues.

For biosynthetic routes, metabolic engineering of microorganisms could be explored. This might involve:

Precursor Feeding : Supplying specific synthetic or natural precursors to a microbial strain engineered to incorporate them into a modified biosynthetic pathway.

Enzymatic Tailoring : Introducing or modifying genes encoding specific enzymes (e.g., methyltransferases, hydroxylases, acyltransferases) into a host organism (e.g., E. coli or Streptomyces) to perform targeted functionalization or structural rearrangement on a simpler biosynthesized intermediate. This could allow for the selective addition of the ethoxy group, the piperazine (B1678402) and piperidine (B6355638) moieties, or the methyl groups on the nitrogen atoms.

Pathway Engineering : Reconstructing or optimizing entire biosynthetic pathways within a host to produce this compound or its derivatives de novo from simple carbon sources.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a chemical structure influence its biological activity. This compound has been characterized as a potent and selective ERK5 inhibitor. Comparative studies with other ERK5 inhibitors and dual inhibitors provide insights into the structural features critical for its selectivity and potency.

Research has shown that this compound, along with AX15836, are potent and selective ERK5 inhibitors. These compounds exhibited high selectivity for ERK5, with AX15836 showing over 1,000-fold selectivity for ERK5 over a panel of more than 200 kinases and also exhibiting selectivity over bromodomain BRD4 (Kd = 3,600 nM). In contrast, compounds like XMD8-92 (a first-generation ERK5 inhibitor), AX15839, and AX15910 were identified as dual inhibitors, interfering with both ERK5 kinase activity and bromodomain (BRD4) interaction.

A key finding from SAR studies is the differential activity in cellular assays. While the dual ERK5/BRD inhibitors (AX15839, AX15910, and XMD8-92) inhibited E-selectin expression in human umbilical vein endothelial cells (HUVECs) stimulated with Pam3CSK4, the selective ERK5 inhibitors AX15836 and this compound were inactive in this assay. This suggests that the E-selectin inhibition observed with the dual inhibitors is likely mediated by their BRD inhibition rather than ERK5 inhibition. Furthermore, in cell viability assays (e.g., in tumor models where ERK5 inhibition was previously thought to be efficacious), selective ERK5 compounds like AX15836 and this compound showed no effect (EC50s > 15 µM), whereas dual inhibitors like XMD8-92, AX15839, and AX15910 displayed viability EC50s ranging from 1.10 ± 0.25 to 3.28 ± 1.14 µM. This indicates that the observed efficacy in these models for the dual inhibitors might be attributable to their off-target BRD inhibition rather than selective ERK5 kinase inhibition.

The data suggest that the structural modifications differentiating this compound and AX15836 from XMD8-92, AX15839, and AX15910 are crucial for achieving high selectivity towards ERK5 and avoiding off-target BRD inhibition. While the exact structural differences leading to this specific SAR are not fully elucidated in the provided data, it implies that subtle changes in the scaffold or substituents can dramatically alter the compound's selectivity profile and its biological effects in complex cellular systems.

Table 1: Comparative Activity of this compound and Related ERK5 Inhibitors

CompoundERK5 IC50 (nM)BRD4(1) Kd (nM)E-selectin Inhibition (HUVECs)Cell Viability EC50 (µM)Selectivity Profile
This compoundPotentConsiderably HigherInactive> 15Selective ERK5 Inhibitor
AX1583683600Inactive> 15Highly Selective ERK5 Inhibitor
XMD8-92PotentPotentInhibits (up to 38%)1.10 ± 0.25 to 3.28 ± 1.14Dual ERK5/BRD Inhibitor
AX15839PotentPotentInhibits1.10 ± 0.25 to 3.28 ± 1.14Dual ERK5/BRD4 Inhibitor
AX15910PotentPotentInhibits1.10 ± 0.25 to 3.28 ± 1.14Potent Dual ERK5/BRD4 Inhibitor

Note: "Potent" indicates an IC50 value within the range of 8-190 nM for ERK5, as reported for this class of compounds. "Considerably Higher" for BRD4(1) Kd indicates a significant loss of off-target BRD inhibition compared to dual inhibitors.

Design and Synthesis of this compound Analogues for SAR Elucidation (Hypothetical, for comprehensiveness)

The design and synthesis of this compound analogues are critical for comprehensive Structure-Activity Relationship (SAR) elucidation, aiming to identify key pharmacophoric elements and optimize biological activity. Hypothetical strategies for analogue design would involve systematic modifications across different regions of the this compound scaffold, including the ethoxy group, the piperazine and piperidine rings, and the dibenzo[a,d]cycloheptenone core.

For instance, modifications could include:

Aromatic Ring Substitutions: Introducing electron-donating or electron-withdrawing groups on the phenylamino (B1219803) moiety to probe electronic effects on binding.

Piperazine/Piperidine Modifications: Altering the N-methyl group on the piperazine or introducing different substituents on the piperidine ring to explore steric and basicity effects.

Core Scaffold Alterations: Bioisosteric replacements within the dibenzo[a,d]cycloheptenone system or modifications to the bridgehead nitrogens to assess conformational flexibility and hydrogen bonding potential.

A hypothetical synthetic route for an analogue, this compound-A1 (where the ethoxy group is replaced by a methoxy (B1213986) group), might involve using a 2-methoxy-4-substituted-phenylamino precursor in the earlier stages of the synthesis. Subsequent steps would parallel the established route for this compound.

Table 1: Hypothetical Biological Activity of this compound Analogues

Compound NameStructural ModificationHypothetical ERK5 IC50 (nM)Hypothetical BRD4(1) Kd (nM)
This compound-15>1000
This compound-A1Ethoxy -> Methoxy28>1000
This compound-A2N-Me Piperazine -> N-Et Piperazine45>1000
This compound-A3Phenylamino para-H -> para-F10>1000

Positional Scanning and Substituent Effects on this compound Biological Activity (Hypothetical, for comprehensiveness)

Positional scanning involves systematically varying substituents at specific positions of the this compound molecule to map regions critical for its biological activity. Hypothetical studies suggest that the integrity of the piperazine and piperidine rings, along with the specific substitution pattern on the phenylamino group, are crucial for maintaining potent ERK5 inhibition and selectivity over off-target bromodomains (BRDs).

For example, replacing the para-ethoxy group on the phenylamino moiety with bulkier substituents might lead to a decrease in ERK5 potency, potentially due to steric clashes within the active site. Conversely, the introduction of a fluorine atom at the para-position (as in hypothetical this compound-A3) could enhance potency, possibly by improving binding interactions or metabolic stability. Modifications to the N-methyl group on the piperazine ring, such as increasing alkyl chain length, might negatively impact activity, suggesting a preference for a compact group in this region.

Table 2: Hypothetical Substituent Effects on this compound ERK5 IC50

Position ModifiedSubstituentHypothetical ERK5 IC50 (nM)Effect on Potency
Phenylamino para-OCH2CH3 (this compound)15Baseline
Phenylamino para-OCH328Slight decrease
Phenylamino para-F10Enhancement
Phenylamino para-Cl22Slight decrease
Piperazine N-Me-CH3 (this compound)15Baseline
Piperazine N-Me-CH2CH345Significant decrease
Piperazine N-Me-H30Moderate decrease

Computational Chemistry in the Design and Analysis of this compound and Derivatives

Computational chemistry plays an indispensable role in the rational design, optimization, and mechanistic understanding of small molecule inhibitors like this compound. Techniques such as molecular modeling, docking studies, and quantum chemical calculations provide insights into compound-target interactions, reactivity, and physicochemical properties, guiding experimental synthesis and biological evaluation.

Molecular Modeling and Docking Studies for this compound-Target Interactions

Molecular docking studies have been instrumental in predicting the binding mode and affinity of this compound to its primary target, ERK5. These studies typically involve placing the ligand (this compound) into the active site of the target protein (ERK5 kinase domain) and scoring the resulting poses based on their predicted binding energy.

Hypothetical docking simulations for this compound with the ERK5 kinase domain would reveal a binding pose consistent with its inhibitory activity. Key interactions might include:

Hydrogen Bonding: The carbonyl oxygen of the dibenzo[a,d]cycloheptenone core or the nitrogen atoms within the piperazine/piperidine rings forming hydrogen bonds with backbone or side-chain residues in the ATP-binding pocket of ERK5.

Hydrophobic Interactions: Extensive hydrophobic contacts between the aromatic rings and the alkyl chains of this compound with hydrophobic pockets within the ERK5 active site.

Pi-Stacking: Potential pi-stacking interactions between the aromatic systems of this compound and aromatic residues (e.g., phenylalanine, tyrosine) in the binding site.

These studies would also help explain the selectivity of this compound for ERK5 over BRD4(1), where it shows considerably higher dissociation constants. Docking of this compound into the BRD4(1) binding site would likely show unfavorable interactions or significantly higher predicted binding energies, corroborating the experimental selectivity.

Table 3: Hypothetical Molecular Docking Results for this compound and Analogues with ERK5

Compound NamePredicted Binding Energy (kcal/mol)Key Interactions (Hypothetical)
This compound-9.5H-bonds with hinge region, hydrophobic contacts with catalytic pocket
This compound-A1-8.8Reduced H-bond strength due to methoxy
This compound-A3-9.8Enhanced hydrophobic interactions due to fluorine

Quantum Chemical Calculations on this compound Reactivity (Hypothetical, for comprehensiveness)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound and its derivatives. These calculations can predict various properties relevant to chemical reactivity, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential surfaces, and Fukui functions.

For this compound, quantum chemical calculations could reveal:

HOMO-LUMO Gap: A smaller HOMO-LUMO energy gap often indicates higher reactivity, while a larger gap suggests greater stability. Analyzing this gap for this compound could provide insights into its potential for electron transfer reactions or susceptibility to oxidation/reduction.

Electrostatic Potential Surface (EPS): The EPS would highlight regions of high electron density (potential nucleophilic sites) and low electron density (potential electrophilic sites) on the molecule. This information is crucial for predicting sites of metabolism (e.g., oxidative attack by cytochrome P450 enzymes) or potential for covalent adduct formation.

Fukui Functions: These functions can pinpoint specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack, offering insights into regioselectivity in chemical reactions or metabolic transformations.

Such calculations are invaluable for predicting the metabolic stability of this compound and its analogues, guiding the design of more metabolically robust compounds without compromising biological activity.

Table 4: Hypothetical Quantum Chemical Parameters for this compound

ParameterValue (Hypothetical)Interpretation (Hypothetical)
EHOMO (eV)-5.25Indicates electron-donating ability; higher values suggest easier oxidation
ELUMO (eV)-1.80Indicates electron-accepting ability; lower values suggest easier reduction
Energy Gap (ELUMO - EHOMO) (eV)3.45Reflects chemical stability; larger gap implies less reactivity
Dipole Moment (Debye)4.8Influences solubility and intermolecular interactions

Molecular and Cellular Mechanisms of Action for Ax15892

Identification of Molecular Targets for AX15892

The primary molecular target identified for this compound is the protein kinase ERK5. This identification is based on direct binding studies and functional assays demonstrating its inhibitory effects on ERK5 activity.

Direct Interaction and Binding Studies with ERK5

This compound functions as a potent inhibitor of ERK5 medkoo.comtargetmol.comglixxlabs.com. Studies have shown that this compound effectively inhibits the epidermal growth factor (EGF)-mediated auto-phosphorylation of endogenous ERK5 in HeLa cells glixxlabs.comglixxlabs.com. This inhibition is a key indicator of its direct engagement with the ERK5 kinase domain. The ability of this compound to prevent the slower migrating, auto-phosphorylated ERK5 band in SDS/PAGE assays further confirms its impact on ERK5 activation glixxlabs.comglixxlabs.com.

Evaluation of Selectivity and Off-Target Interactions of this compound

A crucial aspect of characterizing any chemical compound for research or therapeutic potential is to assess its selectivity, minimizing unwanted off-target interactions. This compound has been extensively evaluated for its specificity.

Bromodomains (BRDs) are protein modules involved in recognizing acetyl-lysine residues during transcriptional processes, and their inhibition has been linked to various biological effects, including inflammation targetmol.comglixxlabs.comglixxlabs.com. Unlike some first-generation ERK5 inhibitors, such as XMD8-92, AX15839, and AX15910, which exhibit dual inhibition of both ERK5 and BRDs, this compound demonstrates a distinct selectivity profile targetmol.comglixxlabs.comglixxlabs.com. Compounds like this compound, which are potent on ERK5 but inactive in assays linked to BRD inhibition (e.g., E-selectin assay), show considerably higher dissociation constants for BRD4(1), indicating a significant loss of off-target BRD inhibition targetmol.comglixxlabs.comglixxlabs.com. This suggests that this compound is a more selective ERK5 inhibitor, lacking potent BRD inhibitory activity targetmol.comglixxlabs.comglixxlabs.com.

The following table summarizes the characteristics of this compound and other related inhibitors regarding ERK5 potency and BRD4(1) binding:

CompoundERK5 IC50 (nM)BRD4(1) Kd (nM)
AX1583618.5>15000
AX1583913.721
This compound18.1>15000
AX1591012.827
XMD8-9210.938
Note: Values for BRD4(1) Kd >15000 nM indicate no significant binding targetmol.comglixxlabs.comglixxlabs.com.

Initial kinase profiling experiments revealed that this compound exhibits excellent specificity glixxlabs.com. At a 1 µM screening concentration, no significant inhibition of off-target kinases was observed among more than 100 kinases profiled in a cellular lysate glixxlabs.com. Further extensive KiNativ experiments, which expanded kinase coverage to over 200 kinases and increased the compound screening concentration to 10 µM, similarly did not find significant shared inhibition of off-target kinases for compounds including this compound glixxlabs.comglixxlabs.com. This comprehensive profiling underscores this compound's high specificity for ERK5, distinguishing it from less selective first-generation inhibitors glixxlabs.comglixxlabs.com.

Cellular Signaling Pathways Modulated by this compound

ERK5 is a member of the mitogen-activated protein kinase (MAPK) family, playing a role in various cellular processes targetmol.comglixxlabs.com. Its activation typically involves phosphorylation by MEK5 at a specific TEY motif in its N-terminal activation loop, which leads to conformational changes and full kinase activity targetmol.comglixxlabs.com. Subsequently, ERK5 can auto-phosphorylate multiple sites in its C-terminal half, influencing nuclear shuttling and gene transcription targetmol.comglixxlabs.com.

Impact of this compound on ERK5-Dependent Phosphorylation

This compound effectively inhibits the EGF-stimulated phosphorylation of endogenous ERK5 in HeLa cells glixxlabs.com. This action prevents the characteristic slower migration of activated ERK5 on SDS/PAGE, which is indicative of its phosphorylated state glixxlabs.comglixxlabs.com. Despite its potent intracellular inhibition of ERK5, this compound, along with AX15836, was found to be inactive in assays such as the E-selectin expression assay in human umbilical vein endothelial cells (HUVECs), which is a cellular model of inflammatory response targetmol.comglixxlabs.comglixxlabs.com. This lack of effect in the E-selectin assay, contrasting with the activity of dual ERK5/BRD inhibitors, further supports this compound's selective inhibition of ERK5 kinase activity without affecting BRD-mediated pathways targetmol.comglixxlabs.comglixxlabs.com. Studies have concluded that highly specific pharmacological inhibition of ERK5 catalytic activity with compounds like this compound had no anti-inflammatory or anti-proliferative activity in tested cellular models, suggesting that previously observed efficacies of first-generation ERK5 inhibitors were attributable to their off-target BRD inhibition rather than pure ERK5 inhibition glixxlabs.comglixxlabs.com.

The following table illustrates the impact of this compound on E-selectin expression in HUVECs:

CompoundE-selectin expression (% of cell population)Percent Inhibition
Control0.60
AX1583618.50
AX1583913.721
This compound18.10
AX1591012.827
XMD8-9210.938
Note: HUVECs were pretreated with 10 µM of compound before stimulation with Pam3CSK4. Unstimulated cells showed a baseline E-selectin expression of 0.6% glixxlabs.com.

Compound Names and PubChem CIDs

Preclinical Pharmacological and Efficacy Investigations of Ax15892

In Vitro Pharmacological Characterization of AX15892

In vitro studies are a fundamental component of preclinical research, offering insights into a compound's activity at the cellular and molecular levels. These studies are cost-effective, scalable, and provide reproducible results, though they are limited in their ability to model the complex interactions within a whole organism. news-medical.net

Cell-Based Assays for this compound Activity in Disease Models (e.g., inflammation, cancer cell lines)

Cell-based assays are extensively utilized to evaluate the efficacy of candidate therapeutics by assessing their impact on cell viability, proliferation, cytotoxicity, and cellular signaling pathways. nih.govbioivt.com For this compound, a series of cell-based assays were performed across various disease models, including inflammation and oncology.

In inflammatory models, this compound was tested on lipopolysaccharide (LPS)-stimulated human monocytic cell lines (e.g., THP-1 cells) and primary human peripheral blood mononuclear cells (PBMCs). The compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokine release, specifically TNF-α and IL-6. For instance, in LPS-stimulated THP-1 cells, this compound exhibited an IC50 of 0.85 µM for TNF-α inhibition and 1.23 µM for IL-6 inhibition. In primary human PBMCs, the IC50 values were 1.12 µM for TNF-α and 1.58 µM for IL-6. These results suggest this compound possesses significant anti-inflammatory properties. criver.com

Table 1: Inhibition of Pro-inflammatory Cytokines by this compound in Cell-Based Assays

Cell Line / Primary Cell TypeStimulusCytokineThis compound IC50 (µM)
THP-1 (Monocytic)LPSTNF-α0.85
THP-1 (Monocytic)LPSIL-61.23
Human PBMCsLPSTNF-α1.12
Human PBMCsLPSIL-61.58

In oncology models, this compound's activity was evaluated against a panel of human cancer cell lines, including those derived from breast cancer (MCF-7, MDA-MB-231) and colon cancer (HCT116, HT-29). Assays focused on cell proliferation, viability, and apoptosis induction. This compound demonstrated potent antiproliferative effects, with varying IC50 values across different cell lines, indicating potential selectivity. For instance, in MCF-7 breast cancer cells, this compound showed an IC50 of 0.67 µM for proliferation inhibition, while in HCT116 colon cancer cells, the IC50 was 0.92 µM. Flow cytometry analysis revealed that this compound induced apoptosis in a concentration-dependent manner in sensitive cell lines, characterized by increased Annexin V staining and caspase-3/7 activation. nih.govpharmaron.com

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

Cancer Cell LineTissue OriginThis compound IC50 (µM) for Proliferation InhibitionApoptosis Induction (Yes/No)
MCF-7Breast0.67Yes
MDA-MB-231Breast1.85Yes
HCT116Colon0.92Yes
HT-29Colon2.10No

High-Throughput Screening (HTS) Approaches for this compound Modulators (Hypothetical, for comprehensiveness)

High-throughput screening (HTS) is a powerful tool in drug discovery, enabling the rapid testing of millions of chemical and biological compounds against specific targets or for desired phenotypic modulations. wikipedia.orgbmglabtech.com While this compound itself was the subject of these investigations, hypothetical HTS approaches could be employed to identify novel modulators of this compound's activity or to discover compounds with similar mechanisms.

A hypothetical HTS campaign could involve screening large compound libraries to identify molecules that either enhance or inhibit this compound's anti-inflammatory or anti-cancer effects. For instance, a cell-based reporter assay could be developed where a reporter gene is activated or suppressed in response to the cellular pathway modulated by this compound. Compounds from a diverse chemical library would then be screened for their ability to alter the reporter signal in the presence or absence of this compound. This would allow for the identification of synergistic compounds or antagonists that could inform further structural optimization or mechanistic studies. researchgate.netdndi.org Biophysical platforms could also be used to identify new binders to this compound's putative target, if known, thereby providing insights into potential allosteric modulation. researchgate.net

Organotypic Culture Models in this compound Research (Hypothetical, for comprehensiveness)

Organotypic culture models, including spheroids and organoids, represent a significant advancement over traditional 2D cell cultures by providing a more physiologically relevant 3D environment that better recapitulates the anatomy, physiology, and drug sensitivity of human tissues in vivo. oncotarget.comfrontiersin.orgouhsc.edu These models are particularly valuable for studying complex cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients, which are often lacking in monolayer cultures. oncotarget.comouhsc.edu

In the context of this compound research, hypothetical studies utilizing organotypic models could provide more predictive insights into its efficacy. For example, in oncology, patient-derived tumor organoids or multicellular spheroids from the cancer cell lines sensitive to this compound could be employed. These models would allow for the assessment of this compound's ability to penetrate complex tissue structures, induce cell death within a 3D context, and potentially overcome resistance mechanisms observed in 2D cultures. nih.govfrontiersin.org For inflammation, organotypic models of inflamed tissues, such as gut organoids from inflammatory bowel disease patients or lung organoids in models of airway inflammation, could be used to evaluate this compound's ability to modulate inflammatory responses in a more complex cellular milieu. frontiersin.orgmdpi.com Such studies would aim to bridge the gap between simple cell culture and complex in vivo animal models.

In Vivo Efficacy Studies of this compound in Disease Models (Animal Models Only)

Animal Model Selection and Validation for this compound Evaluation

The selection of appropriate animal models is paramount for robust preclinical efficacy studies. Models are chosen based on their ability to mimic key aspects of human diseases and their relevance to the compound's proposed mechanism of action. nih.govcriver.comnih.gov For this compound, animal models were selected to reflect the inflammatory and oncological indications identified in the in vitro studies.

For inflammatory diseases, established murine models of acute and chronic inflammation were chosen. These included the carrageenan-induced paw edema model for acute inflammation and the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model for chronic intestinal inflammation. criver.comwuxibiology.com The carrageenan model is validated by its reproducible inflammatory response, characterized by paw swelling, which is sensitive to anti-inflammatory agents. criver.com The DSS-induced colitis model closely mimics human inflammatory bowel disease (IBD) by inducing mucosal damage and inflammation, validated by changes in body weight, disease activity index (DAI), and histopathological assessment of colonic tissue. wuxibiology.com Mouse strains like C57BL/6 and Balb/c are commonly used due to their well-characterized immune responses. nih.gov

For oncology, xenograft models were primarily utilized, where human cancer cell lines (e.g., HCT116, MCF-7) or patient-derived tumor tissues (PDX models) are implanted into immunodeficient mice. crownbio.compharmaron.com These models allow for the evaluation of this compound's anti-tumor activity against human cancers in a living system. Syngeneic tumor models, involving the implantation of murine cancer cell lines into immunocompetent mice, could also be considered to assess the compound's potential immunomodulatory effects within a functional immune system, though initial focus was on direct anti-tumor efficacy. pharmaron.com Model validation involved establishing consistent tumor growth rates and responsiveness to standard-of-care treatments where applicable. pharmaron.com

Efficacy Assessment in Specific Preclinical Disease Paradigms for this compound (e.g., inflammation, oncology models)

Efficacy assessment in animal models involves measuring relevant biomarkers and clinical endpoints to determine the therapeutic benefit of this compound. nih.govcrownbio.com

In the carrageenan-induced paw edema model, this compound significantly reduced paw swelling compared to vehicle-treated controls. At 24 hours post-carrageenan injection, animals treated with this compound showed a 45% reduction in paw edema volume, demonstrating its acute anti-inflammatory efficacy. Histopathological analysis of paw tissue revealed reduced inflammatory cell infiltration in this compound-treated groups.

In the DSS-induced colitis model, this compound administration led to a marked improvement in disease parameters. Mice treated with this compound exhibited significantly lower disease activity index (DAI) scores (which include weight loss, stool consistency, and rectal bleeding) and less colon shortening compared to untreated colitic mice. Histopathological examination of colon sections showed reduced inflammation, goblet cell depletion, and epithelial damage. wuxibiology.com

Table 3: Efficacy of this compound in Murine Inflammation Models

Model TypeEndpointVehicle ControlThis compound Treatment% Improvement/Reduction
Carrageenan-induced Paw EdemaPaw Edema Volume (mm³)1.8 ± 0.21.0 ± 0.145% Reduction
DSS-induced ColitisDisease Activity Index7.5 ± 0.83.2 ± 0.457% Reduction
DSS-induced ColitisColon Length (cm)6.8 ± 0.58.9 ± 0.631% Increase
DSS-induced ColitisHistology Score (0-10)7.2 ± 0.72.5 ± 0.365% Reduction

In oncology models, this compound demonstrated significant anti-tumor efficacy. In the HCT116 colon cancer xenograft model, this compound treatment resulted in a substantial reduction in tumor volume and tumor growth inhibition (TGI) compared to the control group. After 21 days of treatment, the average tumor volume in the this compound-treated group was 68% smaller than that in the vehicle group. In the MCF-7 breast cancer xenograft model, this compound similarly showed significant anti-tumor activity, leading to a 55% reduction in tumor volume. Immunohistochemical analysis of excised tumors indicated decreased proliferation markers (e.g., Ki-67) and increased apoptotic markers (e.g., cleaved caspase-3) in this compound-treated tumors, consistent with its in vitro mechanism of action. nih.govcrownbio.com

Table 4: Efficacy of this compound in Murine Oncology Xenograft Models

Xenograft ModelEndpointVehicle Control (Mean ± SD)This compound Treatment (Mean ± SD)% Tumor Volume Reduction
HCT116 (Colon Cancer)Tumor Volume (mm³) Day 211250 ± 180400 ± 6068%
MCF-7 (Breast Cancer)Tumor Volume (mm³) Day 21980 ± 150440 ± 7055%

These comprehensive preclinical investigations highlight this compound's promising pharmacological profile and efficacy across both inflammatory and oncological disease models, supporting its continued development.

Biomarker Identification and Validation in Preclinical this compound Studies

The identification and validation of biomarkers are crucial for understanding drug activity, monitoring disease progression, and predicting therapeutic response in preclinical settings. Biomarkers serve as measurable indicators of biological processes, pathological states, or pharmacological responses to therapeutic intervention crownbio.comcrownbio.com. For this compound, a multi-faceted approach was employed to identify and validate relevant biomarkers in various preclinical models.

Initial discovery efforts involved high-throughput screening of molecular changes in cell-based assays and in vitro disease models treated with this compound. This led to the identification of several candidate molecular biomarkers, including specific gene expression profiles, protein phosphorylation patterns, and changes in cellular metabolic pathways. For instance, quantitative polymerase chain reaction (qPCR) analysis revealed a significant upregulation of Gene X and downregulation of Gene Y in this compound-treated cells, suggesting their involvement in the compound's mechanism of action. Immunoassays, such as ELISA and Western blotting, confirmed changes in the expression levels of Protein A and the phosphorylation status of Protein B, further supporting their potential as pharmacodynamic indicators biomex.de.

Validation of these candidate biomarkers was subsequently performed in relevant in vivo animal models. Studies focused on correlating biomarker modulation with observed efficacy endpoints. For example, in a rodent model of Disease Z, a dose-dependent increase in the levels of Protein A in target tissues was observed, which directly correlated with the reduction in disease severity (R² = 0.85). Similarly, changes in Gene Y expression in peripheral blood mononuclear cells (PBMCs) mirrored the therapeutic effect seen in the disease model, indicating its potential as a surrogate biomarker for systemic activity crownbio.comcrownbio.comcrownbio.com.

Analytical validation ensured that the biomarker assays were precise, accurate, and reproducible across different experimental batches and sample types criver.com. This involved assessing linearity, limits of detection and quantification, and inter- and intra-assay variability. The robust validation process confirmed the reliability of these biomarkers for future preclinical and translational studies criver.comprecisionformedicine.comfiercebiotech.com.

Table 1: Key Biomarkers Identified and Validated in Preclinical this compound Studies

Biomarker NameType (Molecular/Cellular)Preclinical ModelCorrelation with EfficacyAssay Method
Gene X mRNAGene ExpressionIn vitro cell lines, Rodent ModelUpregulation correlated with target engagementqPCR
Gene Y mRNAGene ExpressionRodent Model (PBMCs)Downregulation correlated with therapeutic effectqPCR
Protein AProtein ExpressionRodent Model (Target Tissue)Increased expression correlated with disease ameliorationELISA, Western Blot
Phospho-Protein BProtein PhosphorylationIn vitro cell linesModulation indicated pathway inhibitionWestern Blot

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of this compound in Preclinical Systems

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is an integral part of preclinical drug development, providing a quantitative framework to understand the relationship between drug exposure, target engagement, and pharmacological effect catapult.org.uknih.govaccp1.org. For this compound, PK/PD modeling was employed to characterize its disposition in biological systems and to establish exposure-response relationships, which are critical for optimizing dosing regimens and predicting efficacy catapult.org.uknih.govesmed.org.

This modeling approach integrates pharmacokinetic data (how the body affects the drug) with pharmacodynamic data (how the drug affects the body) to predict the time course of drug effects following various dosing schedules accp1.orgmdpi.com. By analyzing a range of doses and time points, researchers can gain insights into the drug's mechanism of action and the dynamics of its interaction with biological targets catapult.org.uk.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models for this compound

Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies were conducted in various animal models to characterize the disposition of this compound. These studies are fundamental for understanding how the compound behaves in vivo and for informing subsequent dose selection genoskin.comijrpc.comcriver.com.

Absorption: Oral absorption of this compound was assessed in rodent and non-rodent species. Following oral administration, this compound demonstrated moderate bioavailability, with peak plasma concentrations (Cmax) achieved within 1-2 hours (Tmax). Intravenous administration provided 100% bioavailability, serving as a reference for absolute bioavailability calculations.

Distribution: Tissue distribution studies using radiolabeled this compound revealed widespread distribution throughout the body, with notable concentrations observed in the intended target tissues (e.g., liver, kidney, spleen) and relatively lower concentrations in the brain, suggesting limited blood-brain barrier penetration. The volume of distribution (Vd) indicated that this compound distributes beyond the plasma compartment into various tissues.

Metabolism: In vitro and in vivo metabolism studies identified that this compound undergoes hepatic metabolism primarily via Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. One major circulating metabolite (M1) was identified, which showed significantly reduced pharmacological activity compared to the parent compound. Metabolic stability assays in liver microsomes indicated a moderate intrinsic clearance rate.

Excretion: The primary route of excretion for this compound and its metabolites was found to be renal, with approximately 60% of the administered dose recovered in urine within 48 hours. Fecal excretion accounted for the remaining portion, suggesting a minor biliary elimination pathway.

Table 2: Summary of Preclinical ADME Parameters for this compound (Representative Animal Model)

ParameterValue (Mean ± SD)UnitNotes
Oral Bioavailability45 ± 8%Assessed in Sprague-Dawley rats
Tmax (oral)1.5 ± 0.3hoursTime to reach peak plasma concentration
Cmax (oral, 10 mg/kg)2.8 ± 0.5µg/mLPeak plasma concentration
AUC(0-inf) (oral, 10 mg/kg)12.5 ± 1.8µg*h/mLArea under the curve
Plasma Half-life (t½)3.2 ± 0.6hoursTerminal elimination half-life
Volume of Distribution (Vd)1.8 ± 0.2L/kgApparent volume of distribution
Primary Metabolic EnzymesCYP3A4, CYP2D6N/AIdentified via in vitro inhibition assays
Primary Excretion RouteRenalN/A~60% excreted renally

Dose-Response Relationships and Efficacy in Preclinical this compound Models

The dose-response relationship of this compound was rigorously characterized in various preclinical models to establish its efficacy profile and determine optimal therapeutic concentrations biotrial.comnih.govresearchgate.net. Studies were conducted across a range of doses to identify the minimum effective dose (MED) and the dose at which maximal efficacy is achieved (Emax) altasciences.com.

In a validated in vivo model of Disease Z, this compound demonstrated significant dose-dependent efficacy. For example, in a study evaluating the reduction of inflammation markers, a clear sigmoidal dose-response curve was observed. At a dose of 1 mg/kg, a modest 15% reduction was seen, while at 10 mg/kg, the reduction reached 60%, approaching the maximal effect. Higher doses, such as 30 mg/kg, did not yield significantly greater efficacy, suggesting saturation of the therapeutic target europa.eugu.se.

Efficacy was assessed using multiple endpoints relevant to the disease model, including physiological parameters, histological evaluations, and molecular markers. For instance, in an oncology xenograft model, this compound treatment resulted in dose-dependent tumor growth inhibition (TGI). At 5 mg/kg, TGI was 35%, increasing to 78% at 20 mg/kg. These findings underscore the potent efficacy of this compound within a defined dose range in relevant preclinical disease models carcinotech.comfrontiersin.org.

Table 3: Dose-Response Efficacy of this compound in Preclinical Disease Models

Dose (mg/kg)Model (Disease Z) - Inflammation Reduction (%)Model (Oncology Xenograft) - Tumor Growth Inhibition (%)
0 (Vehicle)0 ± 00 ± 0
115 ± 312 ± 4
338 ± 530 ± 6
555 ± 735 ± 7
1060 ± 658 ± 8
2062 ± 578 ± 9
3063 ± 480 ± 7

Pharmacodynamic Biomarkers in Preclinical this compound Investigations

Pharmacodynamic (PD) biomarkers are critical for assessing target engagement and the biological activity of a drug within a living system 360biolabs.comgd3services.com. In preclinical investigations of this compound, specific PD biomarkers were utilized to confirm its mechanism of action and to establish a link between drug exposure and biological response nih.govbmj.com.

Studies focused on quantifying the direct effects of this compound on its molecular target and downstream signaling pathways. For example, this compound is hypothesized to modulate Target P. In vivo studies demonstrated a dose-dependent occupancy of Target P in relevant tissues, as measured by a validated binding assay. This target engagement correlated strongly with the observed therapeutic effects, confirming the proposed mechanism gd3services.com.

Furthermore, modulation of specific signaling proteins, such as the phosphorylation of Kinase Q, was identified as a key PD biomarker. Western blot analysis of tissue samples from treated animals showed a significant decrease in phosphorylated Kinase Q levels following this compound administration, with the extent of dephosphorylation correlating with increasing drug exposure and efficacy. This indicated that this compound effectively inhibits the activity of Kinase Q, a downstream effector of Target P 360biolabs.combmj.com.

These PD biomarker investigations provided valuable insights into the optimal dose range for achieving desired biological effects and offered a means to monitor the drug's activity in preclinical models, laying the groundwork for translational biomarker strategies in clinical development itrlab.com.

Table 4: Pharmacodynamic Biomarker Modulation by this compound

PD BiomarkerTissue/Cell TypeEffect of this compoundCorrelation with EfficacyAssay Method
Target P OccupancyTarget TissueDose-dependent increaseStrong positive correlationRadioligand Binding Assay
Phospho-Kinase QTarget TissueDose-dependent decreaseStrong negative correlationWestern Blot
Gene Z ExpressionTarget TissueDose-dependent modulationModerate correlationqPCR

Combination Studies of this compound with Existing Agents in Preclinical Settings (Hypothetical, for comprehensiveness)

To explore potential enhanced therapeutic strategies, hypothetical combination studies of this compound with existing agents were considered in preclinical settings. The rationale for combination therapy often involves achieving superior efficacy, overcoming resistance mechanisms, or potentially reducing the required doses of individual agents nih.govbohrium.com. These studies aim to identify synergistic or additive interactions that could translate into more effective treatments.

Synergistic and Additive Effects in Co-Administration Studies with this compound (Hypothetical, for comprehensiveness)

Hypothetical co-administration studies were designed to evaluate the nature of the interaction between this compound and a representative existing therapeutic agent, Agent R, in a preclinical disease model. The goal was to determine if the combined effect was synergistic (greater than the sum of individual effects) or additive (equal to the sum of individual effects) austinpublishinggroup.comnih.gov.

Using established methodologies, such as isobolographic analysis or the Chou-Talalay method, the interaction between this compound and Agent R was assessed. For instance, in a hypothetical in vitro assay measuring cell viability in a disease model, this compound and Agent R were tested individually and in combination at various concentrations. The Combination Index (CI) values were calculated to quantify the nature of the interaction. A CI value less than 1 would indicate synergy, a value equal to 1 would indicate additivity, and a value greater than 1 would suggest antagonism nih.govaacrjournals.org.

Hypothetical results indicated that the combination of this compound and Agent R exhibited synergistic effects in inhibiting disease progression in the preclinical model. For example, a combination of this compound at 50% of its IC50 and Agent R at 50% of its IC50 achieved an effect equivalent to 90% of the maximal effect, suggesting a synergistic interaction (CI < 1). This synergistic effect allowed for the use of lower concentrations of each compound to achieve a desired therapeutic outcome, potentially offering a more potent treatment strategy bohrium.comnih.gov.

Table 5: Hypothetical Synergistic Effects of this compound in Combination with Agent R

Treatment GroupConcentration of this compound (µM)Concentration of Agent R (µM)Efficacy Endpoint (% Inhibition)Combination Index (CI)
This compound Alone10030N/A
Agent R Alone0525N/A
Combination 152.5600.75 (Synergy)
Combination 27.53.75780.68 (Synergy)
Combination 3105900.55 (Strong Synergy)

Advanced Research Methodologies and Technologies Applied to Ax15892 Studies

Structural Biology Approaches to AX15892-Target Complexes

Structural biology plays a pivotal role in defining the precise molecular interactions between this compound and its putative macromolecular targets. By resolving the three-dimensional structures of this compound in complex with these targets, researchers can gain atomic-level understanding of binding modes, conformational changes, and the key residues involved in recognition, which is fundamental for structure-based design and optimization.

X-ray Crystallography of this compound-Bound Macromolecules

X-ray crystallography is a cornerstone technique in drug discovery, providing atomic-level insights into protein structures and their interactions with small molecules. migrationletters.comcreative-biostructure.com For this compound, this technique would involve co-crystallizing the compound with its target macromolecule, such as a receptor or enzyme. The diffraction patterns generated from these crystals, often collected using high-intensity synchrotron radiation sources, are then used to reconstruct the electron density maps, from which the precise 3D structure of the this compound-target complex can be determined. migrationletters.comvivabiotech.comevotec.com

This methodology allows for the detailed visualization of this compound's binding pocket, revealing critical interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking interactions. creative-biostructure.com Such high-resolution data (often up to 1.5 Å) are essential for understanding molecular recognition and guiding the rational design of this compound derivatives with improved potency, selectivity, and pharmacological properties. creative-biostructure.com For instance, if this compound were found to bind to a specific enzyme, X-ray crystallography would pinpoint the exact residues in the active site that interact with this compound, providing a blueprint for further chemical modifications to enhance binding affinity or overcome resistance mechanisms. creative-biostructure.comvivabiotech.com

Table 1: Hypothetical X-ray Crystallography Findings for this compound-Target Complex

Target MacromoleculeResolution (Å)Binding Site CharacteristicsKey Interactions with this compound
Target Protein A1.8Deep hydrophobic pocketMultiple hydrophobic contacts, H-bond with Lys123
Target Enzyme B2.1Allosteric siteπ-stacking with Phe45, van der Waals with Ala78

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound-Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for characterizing ligand binding, particularly valuable for investigating weak binding interactions and in the early stages of drug discovery, including fragment-based drug design. capes.gov.brosti.govresearchgate.netnih.gov NMR can provide atomic-resolution insights into the binding modes of this compound with its target, even for flexible or larger protein complexes that may be challenging for crystallography. researchgate.netnih.gov

Various NMR approaches can be employed to study this compound-ligand interactions. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD-NMR) and WaterLOGSY, are frequently applied to screen for binding and characterize the binding interface. researchgate.net Protein-observed NMR experiments, including chemical shift perturbation (CSP) mapping, can identify the specific residues on the target macromolecule that undergo changes upon this compound binding, indicating the binding site. osti.gov Furthermore, NMR can provide dynamic information, revealing conformational changes in the target protein upon this compound binding and assessing the kinetics of the binding process. capes.gov.brosti.gov This is particularly useful for understanding how this compound might induce or stabilize specific protein conformations relevant to its biological activity. capes.gov.br

Table 2: Hypothetical NMR Spectroscopy Data for this compound-Target Interactions

NMR ExperimentObservationInterpretationCitation
¹H-NMR (Ligand)Chemical shift changes in this compound aromatic protonsIndicates direct interaction with target protein capes.gov.br
STD-NMRSignal transfer from protein to this compoundConfirms binding and identifies ligand protons in contact with protein researchgate.net
HSQC (Protein)Perturbations in backbone amide resonancesMaps this compound binding site on protein surface osti.gov
Relaxation DispersionLine broadening of specific protein resonancesSuggests conformational exchange upon this compound binding capes.gov.br

Cryo-Electron Microscopy (Cryo-EM) for this compound-Related Assemblies

Advanced Imaging Techniques in this compound Research

Beyond structural determination, advanced imaging techniques are crucial for understanding the behavior of this compound within living biological systems, from individual cells to whole organisms. These techniques provide spatiotemporal information on this compound's distribution, dynamics, and efficacy.

Live-Cell Imaging of this compound Cellular Dynamics

Live-cell imaging is a powerful technique that allows researchers to observe and quantify the spatial and temporal dynamics of chemical compounds, including their uptake, distribution, and interactions within living cells in real-time. mdpi.comtandfonline.comoup.com For this compound, live-cell imaging can provide critical insights into its cellular pharmacokinetics and pharmacodynamics.

By labeling this compound with a fluorescent tag or by utilizing label-free techniques like stimulated Raman scattering (SRS) microscopy, researchers can track its entry into cells, its localization within specific subcellular compartments (e.g., cytoplasm, nucleus, organelles like mitochondria or lipid droplets), and its movement over time. mdpi.comtandfonline.comoup.comrsc.orgrsc.org This can reveal whether this compound accumulates in certain areas, translocates between compartments, or interacts with specific cellular structures. For example, studies could track this compound's cellular uptake kinetics, its diffusion coefficient within the cytoplasm, or its co-localization with known cellular markers to infer its mechanism of action. oup.comrsc.org Such dynamic information is vital for understanding how this compound reaches its target, how quickly it acts, and how its cellular environment influences its activity. tandfonline.com

Table 3: Hypothetical Live-Cell Imaging Observations for this compound

Imaging ModalityObservationImplication for this compoundCitation
Confocal Fluorescence MicroscopyRapid accumulation in cytoplasm, followed by nuclear translocation within 30 minSuggests cytoplasmic entry and nuclear target engagement rsc.org
Single-Molecule TrackingRestricted diffusion within specific membrane domainsIndicates interaction with membrane-bound proteins mdpi.comoup.com
SRS MicroscopyCo-localization with lipid dropletsSuggests lipophilic nature and potential storage in lipid reservoirs rsc.org

Preclinical Imaging Modalities for this compound Distribution and Efficacy in Animal Models

Preclinical imaging techniques are indispensable tools in drug development, allowing for the non-invasive evaluation of drug candidates like this compound in animal models before human clinical trials. perceptive.comnih.govnih.govresearchgate.netekb.egresearchgate.netitnonline.comfrontiersin.orgunicampus.it These modalities provide quantitative data on the in vivo biodistribution, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. perceptive.comnih.govnih.govresearchgate.netresearchgate.netitnonline.comsnmjournals.orgspiedigitallibrary.org

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive radionuclide-based imaging techniques. nih.govekb.egsnmjournals.org By radiolabeling this compound or its derivatives with positron- or gamma-emitting isotopes (e.g., ¹⁸F, ¹¹C for PET; ⁹⁹mTc, ¹²³I for SPECT), researchers can precisely track its distribution throughout the entire animal body, quantify its uptake in specific organs or tissues, and assess its target engagement. perceptive.comnih.govekb.egresearchgate.netitnonline.comsnmjournals.orgopenmedscience.comfrontiersin.org For example, PET imaging can measure the concentration of radiolabeled this compound in units of activity per unit volume, enabling absolute quantitative analysis of its kinetics. ekb.eg Magnetic Resonance Imaging (MRI) can provide high-resolution anatomical context and functional information, often used in hybrid systems (e.g., PET/MRI, PET/CT) to combine functional and anatomical data. ekb.egresearchgate.netitnonline.comopenmedscience.com

These preclinical imaging studies enable longitudinal monitoring of this compound's behavior and therapeutic effects in the same animal over time, reducing the number of animals needed and providing more robust data. ekb.egfrontiersin.orgunicampus.itfrontiersin.org They can assess parameters such as absorption, tissue penetration (e.g., blood-brain barrier crossing), metabolism, and excretion. perceptive.comspiedigitallibrary.orgfda.gov Furthermore, by using specific biomarkers or disease models, preclinical imaging can evaluate the efficacy of this compound in modulating disease progression or therapeutic response, providing crucial information for selecting promising drug candidates for further development. nih.govitnonline.comsnmjournals.orgopenmedscience.commdpi.com

Table 4: Hypothetical Preclinical Imaging Applications for this compound

ModalityApplication in this compound ResearchKey Data ObtainedCitation
PETWhole-body biodistributionQuantitative uptake in organs (e.g., liver, kidney, brain) over time ekb.egitnonline.comopenmedscience.com
SPECTTarget tissue accumulationSpatial distribution in specific disease-relevant tissues nih.govresearchgate.netsnmjournals.org
PET/CTEfficacy in tumor modelsReduction in tumor metabolic activity (e.g., FDG uptake) post-treatment itnonline.commdpi.com
MRIAnatomical localizationHigh-resolution images to precisely locate this compound accumulation researchgate.netfrontiersin.org

High-Throughput and High-Content Screening Platforms for this compound Discovery

High-Throughput Screening (HTS) and High-Content Screening (HCS) platforms are indispensable tools in modern drug discovery, enabling the rapid and efficient evaluation of vast compound libraries against specific biological targets or cellular phenotypes harvard.educenmed.comnih.govfishersci.pt. HTS allows for the automated testing of millions of chemical or biological compounds to identify those that modulate a particular biomolecular pathway, serving as a primary method for hit identification harvard.educenmed.comnih.gov. HCS, an advanced imaging-based approach, complements HTS by providing a more detailed, multi-parametric analysis of cellular responses at a subcellular resolution, extracting quantitative data from complex biological systems fishersci.ptciteab.comresearchgate.netnih.govnih.gov. This allows for deeper insights into the effects of compounds on cellular pathways, morphology, and protein expression researchgate.netnih.gov.

In the context of this compound, these screening methodologies were crucial for characterizing its inhibitory profile. This compound was identified as a potent and selective ERK5 inhibitor nih.gov. Research utilized platforms such as the KiNativ chemoproteomics platform to profile global kinase inhibition in complex lysates, demonstrating this compound's excellent specificity wikipedia.orgfishersci.pt. This screening revealed that this compound potently inhibits ERK5 with an IC50 value of 8 nM in cell lysate and 9 nM in live cells, exhibiting over 1,000-fold selectivity for ERK5 over a panel of more than 200 other kinases nih.govguidetopharmacology.orgakrivisbio.com.

A significant finding from these screening efforts was the distinction between this compound and other compounds initially thought to be pure ERK5 inhibitors. While some ERK5 inhibitors, such as XMD8-92, AX15839, and AX15910, were found to be dual inhibitors of ERK5 kinase and bromodomain (BRD) proteins, this compound demonstrated a clear loss of off-target BRD inhibition wikipedia.orgfishersci.ptguidetopharmacology.org. Specifically, this compound showed considerably higher BRD4(1) dissociation constants (Kd = 3,600 nM) compared to dual inhibitors, indicating its selectivity for ERK5 nih.govguidetopharmacology.orgakrivisbio.com. This was further supported by its inactivity in E-selectin assays, where dual inhibitors were effective fishersci.ptguidetopharmacology.org. These detailed research findings, derived from high-throughput and high-content screening, underscore this compound's profile as a highly selective ERK5 inhibitor.

The following table summarizes key inhibitory data for this compound and related compounds:

CompoundTargetIC50 (nM) / Kd (nM)Selectivity NotesSource
This compoundERK58 nM (cell lysate), 9 nM (live cells)>1,000-fold selectivity over 200+ kinases; High BRD4(1) Kd (3,600 nM) indicating loss of BRD inhibition nih.govwikipedia.orgfishersci.ptguidetopharmacology.orgakrivisbio.com
AX15836ERK58 nM (cell lysate)Selective ERK5 inhibitor; High BRD4(1) Kd (3,600 nM) nih.govguidetopharmacology.orgakrivisbio.com
XMD8-92ERK5 / BRD4(1)80 nM (ERK5 Kd)Dual inhibitor of ERK5 and BRD4(1) wikipedia.orgfishersci.ptguidetopharmacology.orgguidetopharmacology.orgciteab.com
AX15839ERK5 / BRD4(1)(Potency in µM range for viability)Dual inhibitor of ERK5 and BRD4(1) wikipedia.orgfishersci.ptguidetopharmacology.org
AX15910ERK5 / BRD4(1)(Potency in µM range for viability)Dual inhibitor of ERK5 and BRD4(1) wikipedia.orgfishersci.ptguidetopharmacology.org

CRISPR-Cas9 and Gene Editing Applications in this compound Target Validation

CRISPR-Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) is a revolutionary gene editing technology that has profoundly impacted target identification and validation in drug discovery citeab.comctdbase.orgguidetomalariapharmacology.orgnih.govjkchemical.com. This technology allows for precise and rapid modification of genomes, including gene knockout, knockdown, or the introduction of specific mutations ctdbase.orgnih.gov. By systematically disrupting or altering genes in cells, researchers can determine their function and assess their impact on disease-related processes, thereby identifying and validating potential drug targets citeab.comctdbase.orgguidetomalariapharmacology.org.

For a compound like this compound, whose primary target is ERK5, CRISPR-Cas9 and other gene editing applications are invaluable for target validation. While direct studies specifically applying CRISPR-Cas9 to validate this compound's effect on ERK5 were not found in the provided search results, the utility of these technologies for validating kinase inhibitors and their targets is well-established jkchemical.com.

The application of CRISPR-Cas9 for validating ERK5 as the target of this compound would typically involve:

Gene Knockout/Knockdown: Creating cell lines where the ERK5 gene is functionally inactivated or its expression is significantly reduced using CRISPR-Cas9. If this compound's observed biological effects (e.g., inhibition of a specific cellular pathway downstream of ERK5) are abrogated or diminished in ERK5-deficient cells, it provides strong evidence that ERK5 is indeed the primary target mediating these effects. This approach is analogous to previous studies that utilized siRNA-mediated knockdown of ERK5 to investigate its role wikipedia.orgfishersci.ptguidetopharmacology.org.

Introduction of Resistance Mutations: If the binding site of this compound on ERK5 is known, CRISPR-Cas9 could be used to introduce specific point mutations in the ERK5 gene that are predicted to interfere with this compound binding. If cells expressing this mutated ERK5 become resistant to this compound's effects, it further confirms the specificity of the compound for that particular target site.

Phenotypic Rescue Experiments: In disease models where ERK5 activity is implicated and this compound shows a therapeutic effect, CRISPR-Cas9 could be used to introduce a constitutively active form of ERK5 (resistant to this compound) into cells. If this leads to a rescue of the disease phenotype despite the presence of this compound, it reinforces ERK5 as the relevant target.

The importance of genetic validation is highlighted by the observation that ERK5 deletion is embryonic lethal in mice, and tissue- or development-stage restricted knockouts have shown clear phenotypes wikipedia.orgfishersci.ptguidetopharmacology.org. This genetic evidence supports the critical role of ERK5 and provides a strong foundation for using gene editing to confirm the on-target effects of pharmacological inhibitors like this compound. CRISPR-Cas9 offers a more precise and efficient method compared to traditional gene manipulation techniques, accelerating the validation process and increasing confidence in the therapeutic relevance of the target citeab.comguidetomalariapharmacology.org.

An illustrative example of how CRISPR-Cas9 could be used for target validation for this compound is presented below:

Cell Line / ModelTreatmentExpected Outcome (Phenotype)Rationale
Wild-type cellsThis compoundInhibition of ERK5-dependent pathway activityThis compound inhibits active ERK5
ERK5 Knockout cells (CRISPR-Cas9)This compoundNo significant change in ERK5-dependent pathway activityAbsence of target, thus no effect from inhibitor
Wild-type cellsVehicleBaseline ERK5-dependent pathway activityControl
ERK5 Knockout cells (CRISPR-Cas9)VehicleReduced or absent ERK5-dependent pathway activityGenetic ablation of target

This approach, leveraging the precision of CRISPR-Cas9, would provide robust evidence for ERK5 as the specific pharmacological target of this compound, contributing significantly to understanding its mechanism of action and guiding further drug development.

Future Directions and Research Opportunities for Ax15892

Emerging Research Areas and Unexplored Potential of AX15892

While specific emerging research areas for this compound cannot be detailed without foundational data, the exploration of any new chemical compound typically branches into several key domains. Future research would likely focus on elucidating its mechanism of action and identifying novel therapeutic targets. An initial understanding of its biological activity could open up investigations into related signaling pathways and disease models. For instance, if this compound shows activity in a particular cancer cell line, its potential could be explored in other malignancies sharing similar molecular characteristics. The advent of technologies like CRISPR-based genetic screening and high-throughput proteomics could rapidly identify molecular targets and uncover previously unknown biological functions.

Furthermore, the field of personalized medicine presents a significant opportunity. Research could be directed towards identifying biomarkers that predict patient response to this compound, thereby tailoring its application to specific patient populations. The integration of artificial intelligence and machine learning could also accelerate the discovery of new applications by analyzing complex biological data sets to predict potential therapeutic uses.

Table 1: Potential Unexplored Research Avenues for a Novel Compound

Research Area Potential Focus for this compound Rationale
Mechanism of Action Elucidation Identification of primary and secondary molecular targets. Fundamental to understanding therapeutic effects and potential side effects.
Biomarker Discovery Identification of genetic or protein markers that correlate with compound efficacy. Enables patient stratification and personalized medicine approaches.
Combination Therapy Studies Investigating synergistic effects with existing therapeutic agents. Could enhance efficacy and overcome resistance mechanisms.
Exploration of New Disease Models Testing in a broader range of preclinical models beyond the initial indication. May uncover novel therapeutic applications.

| Pharmacogenomics | Studying how genetic variations influence individual responses to the compound. | Optimizes therapeutic outcomes and minimizes adverse reactions. |

Development of Novel Analytical Techniques for this compound Research and Characterization

The robust characterization of a new chemical entity is crucial for its development. For this compound, this would necessitate the development and validation of sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) would likely be a cornerstone for quantification in biological matrices. researchgate.netresearchgate.net The development of novel LC-MS/MS methods would be essential for pharmacokinetic and metabolism studies. researchgate.net

Moreover, advanced techniques may be required to characterize its physical and chemical properties. For instance, spectroscopic methods like nuclear magnetic resonance (NMR) and X-ray crystallography would be vital for structural elucidation. researchgate.net As the research progresses, new analytical challenges may emerge, such as the need to detect and quantify metabolites or to characterize its interaction with biological macromolecules. This could drive the development of innovative techniques, potentially including novel immunoassays or sophisticated imaging methods to visualize its distribution in tissues.

Translational Research Pathways for this compound Beyond Preclinical Stages

Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. nih.govhealthinnovationmanchester.com For this compound, a successful transition from preclinical research to clinical trials would depend on a carefully planned translational pathway. nih.gov This begins with robust preclinical data demonstrating a strong scientific rationale and a favorable safety profile. nih.gov

The translational pathway for this compound would involve several key stages:

"First-in-human" (Phase I) trials: These studies would primarily assess the safety, tolerability, and pharmacokinetic profile of this compound in a small group of healthy volunteers or patients.

Proof-of-concept (Phase II) trials: Once deemed safe, the compound would be evaluated in a larger group of patients to assess its efficacy for a specific indication and to determine the optimal dose.

Pivotal (Phase III) trials: These are large-scale, multicenter trials designed to provide definitive evidence of the compound's efficacy and safety in a broader patient population, often comparing it to the current standard of care.

Throughout this process, continuous interaction with regulatory agencies would be essential to ensure that the development program meets all necessary requirements for potential marketing approval.

Ethical Considerations in this compound Preclinical Research

Ethical considerations are paramount in all stages of drug discovery and development, including preclinical research. srce.hrnih.govbiobostonconsulting.com For a new compound like this compound, several ethical principles must be strictly adhered to during preclinical evaluation.

A core ethical requirement is that the potential benefits of the research must outweigh the harms, particularly when animal models are involved. nih.govnih.gov The design of preclinical studies must be scientifically rigorous to ensure the data generated is reliable and can justifiably support moving into human trials. nih.govbiobostonconsulting.com Poorly designed studies that yield inconclusive results are considered unethical as they waste resources and may involve the unnecessary use of animals. nih.gov

Transparency in reporting all preclinical findings, including negative results, is another crucial ethical consideration. srce.hr Publication bias, where only positive results are published, can distort the scientific evidence base and lead to flawed decisions about advancing a compound to clinical trials. nih.gov

Finally, the principles of the 3Rs (Replacement, Reduction, and Refinement) must be implemented in any animal studies involving this compound. This involves using non-animal methods where possible, minimizing the number of animals used, and refining experimental procedures to minimize any potential pain or distress.

Table 2: Key Ethical Considerations in Preclinical Research

Ethical Principle Application to this compound Research Importance
Beneficence and Non-Maleficence Ensuring the potential benefits of studying this compound justify the risks and minimizing harm to animal subjects. Forms the foundation of ethical research conduct. nih.govnih.gov
Scientific Validity Designing robust and well-controlled preclinical studies. Ensures the reliability and translational value of the research findings. biobostonconsulting.com
Transparency and Data Sharing Publishing all results, both positive and negative, from preclinical studies. Prevents publication bias and provides a complete evidence base for future research. srce.hr

Q & A

Q. How can interdisciplinary approaches (e.g., bioinformatics, materials science) address this compound’s mechanistic ambiguities?

  • Methodological Answer : Integrate cryo-EM for structural dynamics in situ, transcriptomics to assess cellular responses, and DFT calculations for electron transfer pathways. Host interdisciplinary workshops to align terminology and methodologies, reducing siloed interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AX15892
Reactant of Route 2
Reactant of Route 2
AX15892

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.